molecular formula C16H19BrN2 B2577795 Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide CAS No. 1052526-84-7

Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide

Cat. No.: B2577795
CAS No.: 1052526-84-7
M. Wt: 319.246
InChI Key: TZGBAFNFHJVMBG-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which combines a pyridine ring with a tetrahydronaphthalene moiety, linked via a methylamine bridge. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide typically involves multiple steps:

    Formation of the Pyridin-3-ylmethyl Intermediate:

    Synthesis of the Tetrahydronaphthalene Derivative:

    Coupling Reaction:

    Formation of the Hydrobromide Salt:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, forming ketones or alcohols depending on the oxidizing agent used.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms back to their original state.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Ketones or alcohols derived from the tetrahydronaphthalene moiety.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades, ultimately affecting physiological and biochemical processes.

Comparison with Similar Compounds

    Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrochloride: Similar in structure but with a different counterion, affecting its solubility and stability.

    Pyridin-2-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide: Variation in the position of the pyridine ring methyl group, potentially altering its binding affinity and biological activity.

    Naphthalen-1-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide: Lacks the pyridine ring, which may reduce its specificity for certain molecular targets.

Uniqueness: Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide stands out due to its unique combination of a pyridine ring and a tetrahydronaphthalene moiety, linked via a methylamine bridge. This structure confers specific binding properties and biological activities that are not observed in similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine; hydrobromide
  • Molecular Formula : C₁₆H₁₉BrN₂
  • Molecular Weight : 319.239 g/mol
  • CAS Number : 1052526-84-7

Synthesis Methods

The synthesis of this compound can be achieved through various organic chemistry methods. Common approaches include:

  • Condensation Reactions : Combining pyridine derivatives with tetrahydronaphthalene compounds under acidic conditions.
  • Reduction Reactions : Reducing ketones or aldehydes derived from naphthalene to form the amine structure.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. It operates by modulating key signaling pathways involved in cell proliferation and survival. For instance, it has been noted to inhibit the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cancer progression .
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by inhibiting tau hyperphosphorylation and reducing amyloid beta accumulation in neuronal models. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound has been shown to bind selectively to muscarinic receptors and other neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in metabolic pathways relevant to cancer and neurodegeneration.

Case Studies

Several studies have explored the efficacy of this compound:

StudyFocusFindings
Cancer Cell LinesDemonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments.
Neurodegenerative ModelsShowed reduction in amyloid beta levels and tau phosphorylation in N2a/APP neuronal cells.
Receptor InteractionIdentified selective binding affinity for M3R with implications for cancer therapy.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.BrH/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13;/h1-2,4-6,8,10-11,16,18H,3,7,9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGBAFNFHJVMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCC3=CN=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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